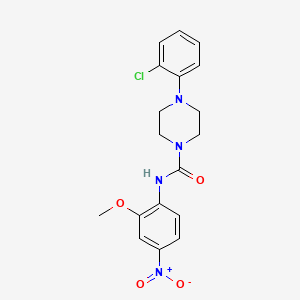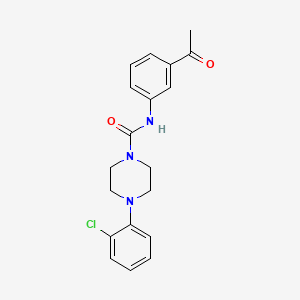![molecular formula C14H13NO3S B4185060 N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4185060.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-thiophenecarboxamide
Descripción general
Descripción
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-thiophenecarboxamide, also known as BDB, is a chemical compound that belongs to the family of phenethylamines. BDB is a psychoactive substance that has been used recreationally. However, BDB has also been studied for its potential therapeutic applications, particularly in the field of neuroscience. In
Mecanismo De Acción
The exact mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-thiophenecarboxamide is not fully understood. However, it is believed to act on the serotonergic system in the brain by increasing the release and inhibiting the reuptake of serotonin. This compound has also been shown to have affinity for dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
This compound has been shown to have both acute and long-term effects on the brain and body. Acutely, this compound has been shown to increase heart rate, blood pressure, and body temperature. This compound has also been shown to produce subjective effects such as euphoria, increased sociability, and altered perception. Long-term effects of this compound are not well studied, but it is believed that chronic use of this compound may lead to neurotoxicity and cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-thiophenecarboxamide in lab experiments is its ability to selectively target the serotonergic system in the brain. This makes this compound a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one limitation of using this compound in lab experiments is its potential for neurotoxicity, which may confound the results of experiments.
Direcciones Futuras
Future research on N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-thiophenecarboxamide should focus on its potential therapeutic applications in the treatment of neurodegenerative diseases and mental health disorders. Specifically, more studies are needed to determine the optimal dosage and duration of this compound treatment for these conditions. Additionally, more research is needed to understand the long-term effects of this compound use on the brain and body. Finally, future research should explore the potential of this compound as a tool for studying the serotonergic system in the brain and its role in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-thiophenecarboxamide has been studied for its potential therapeutic applications in the field of neuroscience. Specifically, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. This compound has also been studied for its potential as a treatment for depression and anxiety disorders.
Propiedades
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-9(15-14(16)13-3-2-6-19-13)10-4-5-11-12(7-10)18-8-17-11/h2-7,9H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAJUDDTMUSDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-phenylbutanamide](/img/structure/B4184989.png)
![methyl 3-[(3-ethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B4184995.png)
![3,5-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4185002.png)

![2-(4-biphenylyloxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B4185019.png)
![5-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4185022.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4185041.png)


![1-(methylsulfonyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B4185061.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4185068.png)
![5-methyl-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-isoxazolecarboxamide](/img/structure/B4185076.png)
